(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol
Description
Properties
IUPAC Name |
(1R,2S,3R)-3-(6-aminopurin-9-yl)cyclopentane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)5-1-2-6(16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZASVOKHBMDKGF-JKMUOGBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925128 | |
| Record name | 3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00925128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129706-34-9, 125409-63-4 | |
| Record name | rel-(1R,2S,3R)-3-(6-Amino-9H-purin-9-yl)-1,2-cyclopentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129706-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(2',3'-Dihydroxycyclopentan-1'-yl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125409634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00925128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Introduction of the Purine Base: The purine base, specifically 6-amino-9H-purine, is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation steps.
Enzymatic Synthesis: Employing enzymes to achieve regioselective and stereoselective synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the purine base.
Substitution: The amino group on the purine base can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehydroxylated cyclopentane derivatives.
Substitution Products: Various substituted purine derivatives.
Scientific Research Applications
(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of antiviral and anticancer agents.
Biochemistry: Studied for its role in nucleoside analogs and their interactions with enzymes.
Pharmacology: Investigated for its potential therapeutic effects and mechanisms of action.
Industrial Chemistry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₁₅N₅O₃
- Molecular Weight : 265.27 g/mol
- Storage : Requires storage under inert atmosphere at 2–8°C for stability .
- Chirality : Four chiral centers (1R,2S,3R,5R configuration), critical for biological activity .
Comparison with Structural Analogs
Fluorinated Analog: (1R,2S,3S,4R,5R)-3-(6-Aminopurin-9-yl)-4-fluoro-5-(2-hydroxyethyl)cyclopentane-1,2-diol
Key Features :
- Modifications : Incorporates a fluorine atom at the 4-position and a 2-hydroxyethyl group at the 5-position.
- Molecular Formula : C₁₂H₁₆FN₅O₃
- Molecular Weight : 321.29 g/mol
- Activity : Enhanced antiviral potency due to fluorine’s electronegativity, which improves binding to viral enzymes .
- Synthesis: Prepared via nucleophilic substitution and purified using high-pressure methods (e.g., saturated tert-butanolic ammonia at 90°C for 3 hours) .
Comparison with Target Compound :
| Parameter | Target Compound (Aristeromycin) | Fluorinated Analog |
|---|---|---|
| Substituents | Hydroxyl groups only | F, hydroxyethyl |
| Molecular Weight | 265.27 | 321.29 |
| Antiviral Efficacy | Moderate | High |
Cyclopropylamino Derivative: (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol
Key Features :
- Modifications: Cyclopropylamino group at the purine 6-position and hydroxymethyl on cyclopentane.
- Molecular Formula : C₁₄H₂₀N₆O
- Molecular Weight : 288.35 g/mol
- Activity : Targets HIV reverse transcriptase with improved metabolic stability due to cyclopropyl group .
- Synthesis : Achieved via coupling reactions between modified purines and cyclopentane precursors .
Comparison with Target Compound :
| Parameter | Target Compound (Aristeromycin) | Cyclopropylamino Derivative |
|---|---|---|
| Purine Modification | 6-Amino | 6-Cyclopropylamino |
| Bioavailability | Moderate | High (lipophilic cyclopropane) |
Ticagrelor-Related Compound: (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-propylthio-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Key Features :
Comparison with Target Compound :
| Parameter | Target Compound (Aristeromycin) | Ticagrelor Analog |
|---|---|---|
| Core Structure | Purine + cyclopentane | Triazolo-pyrimidine + cyclopentane |
| Therapeutic Use | Antiviral | Cardiovascular |
Hydroxymethyl Derivative: (1R,2S,3R,5R)-3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
Key Features :
Comparison with Target Compound :
| Parameter | Target Compound (Aristeromycin) | Hydroxymethyl Derivative |
|---|---|---|
| Hydrophilicity | Lower | Higher |
| Enzymatic Binding | Moderate | Enhanced (polar groups) |
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
The compound (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is a synthetic nucleoside analog that has garnered attention in medicinal chemistry and antiviral research. Its structure features a cyclopentane ring linked to a purine base, specifically 6-amino-9H-purine, which allows it to mimic naturally occurring nucleosides. This mimetic behavior is crucial for its biological activity, particularly in disrupting nucleic acid synthesis in pathogenic organisms.
The primary biological activity of this compound revolves around its ability to interfere with nucleic acid synthesis. It can be incorporated into DNA or RNA, leading to the inhibition of key enzymes such as DNA polymerase and reverse transcriptase. This incorporation disrupts normal replication processes, resulting in the termination of DNA or RNA chain elongation. Such mechanisms highlight its potential as an antiviral agent and a candidate for cancer therapy.
Synthesis
The synthesis of This compound typically involves several steps that have been optimized over time to improve yield and purity. The general synthetic route includes:
- Formation of the cyclopentane framework.
- Introduction of the purine base.
- Functionalization at specific hydroxyl positions.
Biological Activity Studies
Numerous studies have explored the biological activity of this compound. Key findings include:
- Inhibition Studies : The compound has shown effective competition with natural nucleosides for incorporation into nucleic acids, which alters enzymatic activity and provides insights into its potential as an antiviral agent.
- Binding Affinities : Research indicates that it has significant binding affinities with various enzymes involved in nucleic acid metabolism, enhancing its potential therapeutic applications.
Comparative Analysis
To better understand the uniqueness of This compound , a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 9-(2',3'-dihydroxycyclopentan-1'-yl)adenine | C10H13N5O2 | Contains a different sugar analog structure |
| (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | C11H15N5O3 | Features an additional hydroxymethyl group |
| 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | C11H15N5O3 | Hydroxymethyl group alters solubility and reactivity |
Case Studies
Recent case studies have illustrated the compound's potential in various applications:
- Antiviral Activity : A study demonstrated that this compound effectively inhibited viral replication in vitro by disrupting the viral RNA synthesis process.
- Cancer Research : Another investigation highlighted its ability to induce apoptosis in cancer cell lines through interference with DNA replication mechanisms.
Q & A
Q. What are the optimal synthetic routes for (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol, and how is stereochemical purity maintained?
Answer: The synthesis involves multi-step reactions starting from cyclopentane derivatives. Key steps include:
- Pd-catalyzed cross-coupling (e.g., Pd(CH₃CN)₂Cl₂ with tributylvinyltin) to introduce the purine moiety .
- Acid hydrolysis (1N HCl reflux) to remove protecting groups like methoxymethyl (MOM) .
- Stereochemical control via chiral starting materials and anhydrous conditions (argon atmosphere) to preserve the (1R,2S,3R) configuration .
- Purification : Silica gel chromatography and HPLC achieve >95% enantiomeric excess .
Q. Which analytical techniques confirm the compound’s structure and purity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies cyclopentane proton couplings (e.g., δ 4.2–5.1 ppm for diol protons) and adenine aromatic signals .
- HRMS : Validates molecular weight (e.g., m/z 505.2961 [M+H]⁺ with <2 ppm error) .
- HPLC : C18 columns (e.g., 90:10 H₂O:MeCN mobile phase) assess purity (>99%) .
- UV spectroscopy : λmax ~260 nm confirms adenine conjugation .
Q. How is the compound’s aqueous solubility determined, and what formulation strategies improve bioavailability?
Answer:
Q. What in vitro assays evaluate its antiviral or antileukemic activity?
Answer:
- Antiviral : Plaque reduction assays in Vero cells infected with herpes simplex virus (HSV-1), measuring EC₅₀ values .
- Antileukemic : MTT assays on MLL-rearranged leukemia cell lines (e.g., MV4-11), comparing IC₅₀ to adenosine analogs .
Advanced Research Questions
Q. How can enantioselective synthesis of specific stereoisomers be achieved for structure-activity relationship (SAR) studies?
Answer:
- Chiral auxiliaries : Use (1R,2S)-cyclopropylamine derivatives to direct stereochemistry during purine coupling .
- Enzymatic resolution : Lipase-catalyzed hydrolysis of diacetate intermediates (e.g., compound 6 in ) isolates desired enantiomers .
Q. What computational methods predict binding affinity to viral polymerases or epigenetic targets?
Answer:
Q. How does the compound resist enzymatic degradation by phosphorylases compared to natural nucleosides?
Answer:
Q. What crystallographic methods resolve its 3D structure and intermolecular interactions?
Answer:
Q. How are prodrug derivatives synthesized to enhance tissue penetration?
Answer:
- Acetylation : React hydroxyl groups with acetyl chloride in pyridine (e.g., diacetate prodrug in ) .
- Phosphorylation : Use POCl₃ to generate monophosphate esters for improved cellular uptake .
Q. What in vivo models assess pharmacokinetics and toxicity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
